Cas no 1339515-98-8 (2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)

2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide
- AKOS013399192
- EN300-2110572
- 1339515-98-8
- 2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide
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- インチ: 1S/C10H14ClN3O/c1-12-5-6-14(2)10(15)8-3-4-13-9(11)7-8/h3-4,7,12H,5-6H2,1-2H3
- InChIKey: SLAZRKZOUIKCBS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)C(N(C)CCNC)=O
計算された属性
- 精确分子量: 227.0825398g/mol
- 同位素质量: 227.0825398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 45.2Ų
2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2110572-0.05g |
2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |
1339515-98-8 | 0.05g |
$528.0 | 2023-09-16 | ||
Enamine | EN300-2110572-10g |
2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |
1339515-98-8 | 10g |
$2701.0 | 2023-09-16 | ||
Enamine | EN300-2110572-0.25g |
2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |
1339515-98-8 | 0.25g |
$579.0 | 2023-09-16 | ||
Enamine | EN300-2110572-1g |
2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |
1339515-98-8 | 1g |
$628.0 | 2023-09-16 | ||
Enamine | EN300-2110572-5g |
2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |
1339515-98-8 | 5g |
$1821.0 | 2023-09-16 | ||
Enamine | EN300-2110572-0.1g |
2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |
1339515-98-8 | 0.1g |
$553.0 | 2023-09-16 | ||
Enamine | EN300-2110572-0.5g |
2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |
1339515-98-8 | 0.5g |
$603.0 | 2023-09-16 | ||
Enamine | EN300-2110572-2.5g |
2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |
1339515-98-8 | 2.5g |
$1230.0 | 2023-09-16 |
2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamideに関する追加情報
2-Chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide (CAS No. 1339515-98-8): An Overview of a Promising Compound in Medicinal Chemistry
2-Chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide (CAS No. 1339515-98-8) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, is a member of the pyridine carboxamide family and has been the subject of extensive research in recent years.
The molecular structure of 2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide is characterized by a pyridine ring with a chloro substituent at the 2-position, a methyl group attached to the nitrogen atom of the amide, and a methylaminoethyl group also linked to the nitrogen atom. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of 2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent neuroprotective effects in cellular models of Parkinson's disease. The researchers found that it effectively reduces oxidative stress and prevents neuronal cell death, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
In addition to its neuroprotective properties, 2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide has shown promise in the field of oncology. A 2020 study published in Cancer Research demonstrated that this compound has significant antiproliferative effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
The pharmacokinetic profile of 2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide has also been extensively studied. Research indicates that it has favorable oral bioavailability and good plasma stability, which are crucial factors for its development as an oral therapeutic agent. Furthermore, preclinical studies have shown that it exhibits low toxicity and minimal side effects, making it a promising candidate for further clinical evaluation.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide. One notable approach involves the reaction of 4-chloropyridine carboxylic acid with N-methylethanolamine in the presence of a coupling reagent such as HATU or EDC·HCl. This method provides high yields and purity, facilitating large-scale production for both research and commercial purposes.
The potential applications of 2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide extend beyond its direct therapeutic uses. It has also been explored as a lead compound for drug discovery efforts targeting various diseases. For example, researchers at a leading pharmaceutical company have used this compound as a starting point to develop novel derivatives with enhanced potency and selectivity for specific biological targets.
In conclusion, 2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide (CAS No. 1339515-98-8) represents an exciting advancement in medicinal chemistry. Its unique chemical structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable candidate for further development in both academic research and pharmaceutical industries. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications, this compound is likely to play an increasingly important role in the quest for effective treatments for various diseases.
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